6-Benzothiazolyl bromomethyl ketone
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Overview
Description
1-(6-Benzothiazolyl)-2-bromoethanone is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Benzothiazolyl)-2-bromoethanone typically involves the bromination of 1-(6-benzothiazolyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require mild heating to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for 1-(6-Benzothiazolyl)-2-bromoethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Benzothiazolyl)-2-bromoethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(6-Benzothiazolyl)-2-bromoethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(6-Benzothiazolyl)-2-bromoethanone involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the benzothiazole moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolyl Sulfide: Another benzothiazole derivative with different substituents.
6-Benzothiazolyl Ureas: Compounds with urea groups attached to the benzothiazole ring.
Benzothiazolyl-2-thiomethyl Sym-Triazines: Compounds with a triazine ring fused to the benzothiazole moiety.
Uniqueness
1-(6-Benzothiazolyl)-2-bromoethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity
Properties
CAS No. |
19989-36-7 |
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Molecular Formula |
C9H6BrNOS |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-6-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H6BrNOS/c10-4-8(12)6-1-2-7-9(3-6)13-5-11-7/h1-3,5H,4H2 |
InChI Key |
DFUQZKDIVGQRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)SC=N2 |
Origin of Product |
United States |
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